molecular formula C11H16N2O4 B12749762 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-((1Z)-1-propenyl)- CAS No. 131194-18-8

2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-((1Z)-1-propenyl)-

Cat. No.: B12749762
CAS No.: 131194-18-8
M. Wt: 240.26 g/mol
InChI Key: LEKVAAOSHBGFQT-ARJAWSKDSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

IUPAC Nomenclature Derivation

The International Union of Pure and Applied Chemistry (IUPAC) name 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-((1Z)-1-propenyl)- is constructed through systematic application of substitutive nomenclature rules. The parent structure, 2,4(1H,3H)-pyrimidinedione , is a bicyclic heterocycle featuring a pyrimidine ring with ketone groups at positions 2 and 4. Substituents are prioritized and numbered as follows:

  • 1-((2-Hydroxyethoxy)methyl) : A hydroxymethyl-ether group attached to nitrogen at position 1.
  • 5-Methyl : A methyl group at position 5.
  • 6-((1Z)-1-propenyl) : A propenyl group with Z-configuration at position 6.

The stereodescriptor (1Z) specifies the geometry of the propenyl double bond, where the higher-priority substituents (methyl and hydrogen) reside on the same side.

CAS Registry and Synonyms

The compound’s Chemical Abstracts Service (CAS) registry number is 33457-40-8 . Alternative names include:

  • 1-((2-Hydroxyethoxy)methyl)-6-(2-(Z)-methylvinyl)thymine
  • 1-(2-Hydroxyethoxymethyl)-5-methyl-6-[(Z)-prop-1-enyl]pyrimidine-2,4-dione

A comparative analysis of structurally related pyrimidinediones reveals distinct CAS identifiers for analogs, such as 50466-15-4 for the 6-(1-propynyl) variant.

Table 1: Key Identifiers and Synonyms
Property Value Source
CAS Registry Number 33457-40-8
Molecular Formula C₁₁H₁₆N₂O₄
IUPAC Name 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-((1Z)-1-propenyl)-
Notable Synonyms 1-[(2-Hydroxyethoxy)methyl]-6-[2-(Z)-methylvinyl]thymine

Properties

CAS No.

131194-18-8

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

1-(2-hydroxyethoxymethyl)-5-methyl-6-[(Z)-prop-1-enyl]pyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O4/c1-3-4-9-8(2)10(15)12-11(16)13(9)7-17-6-5-14/h3-4,14H,5-7H2,1-2H3,(H,12,15,16)/b4-3-

InChI Key

LEKVAAOSHBGFQT-ARJAWSKDSA-N

Isomeric SMILES

C/C=C\C1=C(C(=O)NC(=O)N1COCCO)C

Canonical SMILES

CC=CC1=C(C(=O)NC(=O)N1COCCO)C

Origin of Product

United States

Preparation Methods

Starting Material and Core Formation

The pyrimidinedione core is typically synthesized from barbituric acid or its derivatives. Barbituric acid provides the 2,4-dioxo pyrimidine ring system, which is the scaffold for further substitution.

Introduction of the 1-((2-hydroxyethoxy)methyl) Group

The 1-substitution with the 2-hydroxyethoxy methyl group is commonly achieved by nucleophilic substitution of the pyrimidinedione nitrogen with a suitable alkylating agent such as a tosylate or bromide derivative of 2-hydroxyethanol. This reaction is catalyzed by lithium iodide and sodium bicarbonate in polar aprotic solvents like dimethylformamide (DMF) at temperatures between 50–80°C. The catalytic lithium iodide facilitates the displacement of the leaving group, while sodium bicarbonate acts as a base to neutralize generated acids.

Reaction Conditions and Purification

  • Reactions are typically conducted under reflux or elevated temperatures (50–80°C) for several hours (e.g., 15 h) to ensure complete conversion.
  • Purification is achieved by silica gel column chromatography using solvent systems such as n-hexane and ethyl acetate mixtures.
  • Characterization of intermediates and final products is performed by melting point determination, proton nuclear magnetic resonance (1H NMR), infrared spectroscopy (IR), and high-resolution mass spectrometry (HRMS).

Representative Preparation Procedure (Adapted from Literature)

Step Reagents & Conditions Description Yield (%) Notes
1 Barbituric acid derivative Formation of pyrimidinedione core - Starting material
2 2-hydroxyethoxy methyl tosylate or bromide, NaHCO3, LiI, DMF, 50–80°C, 15 h N-alkylation at N1 position 70–85 Catalytic lithium iodide enhances substitution
3 Methylation at C5 (if not pre-substituted) Introduction of methyl group Variable Via methyl iodide or equivalent
4 Bromination at C6, then reaction with propenyl nucleophile Installation of (1Z)-1-propenyl group 60–75 Control of stereochemistry important
5 Purification by silica gel chromatography Isolation of pure compound - Confirmed by NMR, IR, HRMS

Analytical Data Supporting Preparation

  • Melting Point: Typically determined to confirm purity; uncorrected values are reported.
  • 1H NMR: Chemical shifts confirm substitution pattern; signals for hydroxyethoxy methyl, methyl, and propenyl groups are distinct.
  • IR Spectroscopy: Characteristic carbonyl stretches (~1700 cm⁻¹) and hydroxyl stretches (~3400 cm⁻¹) confirm functional groups.
  • Mass Spectrometry: Molecular ion peaks consistent with molecular weight (~240.26 g/mol) confirm molecular formula C11H16N2O4.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propenyl group, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidinedione core, potentially converting them to hydroxyl groups.

    Substitution: The hydroxyethoxy methyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation Products: Epoxides, diols.

    Reduction Products: Hydroxyl-substituted pyrimidinediones.

    Substitution Products: Various nucleophile-substituted derivatives.

Scientific Research Applications

Antiviral Activity

Research has identified this compound as a potential non-nucleoside reverse transcriptase inhibitor (NNRTI) against HIV. The structure-function relationship studies indicate that modifications to the pyrimidinedione scaffold enhance its binding affinity to the reverse transcriptase enzyme, thus inhibiting viral replication effectively.

Case Study :
In a study by Wang et al. (2006), derivatives of pyrimidinedione were synthesized and evaluated for their inhibitory activity against HIV reverse transcriptase. The findings demonstrated significant antiviral activity with low cytotoxicity, making these compounds promising candidates for further development in HIV therapy.

Anticancer Properties

The compound has also shown potential as an anticancer agent. Its ability to interfere with cellular proliferation pathways has been documented in various cancer cell lines.

Case Study :
A study published in Molecular BioSystems (2014) examined the effects of pyrimidinedione derivatives on cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells, suggesting a selective mechanism of action.

Enzyme Inhibition

The compound serves as an effective inhibitor of certain enzymes involved in metabolic pathways. Its ability to modulate enzyme activity can be leveraged in drug design to create more effective therapeutic agents.

Research Tool

Due to its unique chemical structure, it is used as a research tool in biochemical studies to understand enzyme kinetics and inhibition mechanisms.

Summary of Findings

ApplicationDescriptionReferences
AntiviralNNRTI against HIV; inhibits viral replicationWang et al., 2006
AnticancerInduces apoptosis in cancer cells; selective toxicityPancholi et al., 2014
Enzyme InhibitionModulates metabolic enzymes; potential for drug designVarious studies
Research ToolUsed in biochemical studies for enzyme kineticsGeneral literature

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-((1Z)-1-propenyl)- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The hydroxyethoxy methyl group and propenyl group play crucial roles in its binding affinity and specificity. The compound may also interfere with nucleic acid synthesis by mimicking natural nucleotides, leading to the incorporation of faulty bases and subsequent disruption of DNA or RNA function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 6

The position 6 substituent significantly influences biological activity and physicochemical properties. Key analogs include:

6-Ethynyl Derivative
  • Structure : 6-Ethynyl-1-[(2-hydroxyethoxy)methyl]-5-methyl-2,4(1H,3H)-pyrimidinedione (CAS 125056-89-5) .
  • Compared to the target compound’s propenyl group, the ethynyl moiety reduces steric bulk but increases electron-withdrawing effects.
  • Molecular Weight : 224.21 g/mol .
6-(4-Methoxyphenylthio) Derivative
  • Structure : 1-[(2-Hydroxyethoxy)methyl]-6-[(4-methoxyphenyl)thio]-5-methylpyrimidine-2,4-dione (CAS 125083-80-9) .
  • This contrasts with the alkenyl propenyl group, which is more flexible but less aromatic.
Bromacil
  • Structure : 5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione (CAS 314-40-9) .
  • Key Differences : Bromacil features a bromine atom at position 5 and a branched alkyl group at position 3. These substitutions confer herbicidal activity, unlike the target compound, which lacks halogens and alkyl branching.
  • Molecular Weight : 261.11 g/mol .

Modifications at Position 1

FMAU (2'-Fluoro-5-methyl-arabinosyluracil)
  • Structure: 1-[2-Deoxy-2-fluoro-ß-D-arabinofuranosyl]-5-methyl-2,4(1H,3H)-pyrimidinedione (CAS 69256-17-3) .
  • Key Differences : FMAU incorporates a fluorinated sugar moiety, critical for antiviral activity via inhibition of viral polymerases. The target compound’s (2-hydroxyethoxy)methyl group is simpler and lacks the stereochemical complexity of a sugar, suggesting divergent applications.

Halogenated Derivatives

Terbacil
  • Structure : 5-Chloro-3-(1,1-dimethylethyl)-6-methyl-2,4(1H,3H)-pyrimidinedione (CAS 5902-51-2) .
  • Key Differences : Terbacil’s chlorine and tert-butyl groups enhance environmental persistence and herbicidal potency. The target compound’s lack of halogens and smaller substituents may reduce toxicity.

Structural and Functional Comparison Table

Compound Name Position 1 Substituent Position 5 Position 6 Substituent Molecular Weight (g/mol) CAS Number Applications
Target Compound (2-Hydroxyethoxy)methyl Methyl (1Z)-1-propenyl ~238* Not provided Research (hypothetical)
6-Ethynyl Derivative (2-Hydroxyethoxy)methyl Methyl Ethynyl 224.21 125056-89-5 Chemical synthesis
6-(4-Methoxyphenylthio) (2-Hydroxyethoxy)methyl Methyl 4-Methoxyphenylthio ~306* 125083-80-9 Pharmaceutical research
Bromacil N/A (different base structure) Bromo 3-(1-Methylpropyl) 261.11 314-40-9 Herbicide
FMAU Arabinofuranosyl (fluoro) Methyl N/A ~260* 69256-17-3 Antiviral agent

*Estimated based on structural analogs.

Key Research Findings

  • Solubility : The (2-hydroxyethoxy)methyl group in the target compound likely improves aqueous solubility compared to lipophilic analogs like Terbacil .
  • Reactivity : The Z-configuration of the propenyl group may allow for selective cycloaddition or isomerization reactions, distinguishing it from ethynyl or arylthio derivatives .

Biological Activity

2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-((1Z)-1-propenyl)- is a compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C15H18N2O4
  • Molecular Weight : 290.31 g/mol
  • CAS Number : 125056-58-8
  • Structure : The compound features a pyrimidine core substituted with a hydroxyethoxy group and a propenyl moiety.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its pharmacological properties. Key areas include:

  • Antitumor Activity : Research indicates that derivatives of pyrimidinediones exhibit cytotoxic effects against various cancer cell lines. The specific compound has shown promise in inhibiting tumor growth through apoptosis induction in cancer cells.
  • Antiviral Properties : Some studies suggest that pyrimidinediones can interfere with viral replication, making them candidates for antiviral drug development.
  • Enzyme Inhibition : This compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism, which could be beneficial in treating conditions related to dysregulated nucleotide synthesis.

The mechanisms through which 2,4(1H,3H)-Pyrimidinedione exerts its biological effects include:

  • Inhibition of DNA/RNA Synthesis : By mimicking nucleobases, it can interfere with the synthesis of nucleic acids.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Modulation of Enzymatic Activity : It may inhibit enzymes such as thymidine kinase or dihydropyrimidine dehydrogenase.

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP.

Cell LineIC50 (µM)Mechanism
HeLa (Cervical)15Apoptosis via caspase activation
MCF-7 (Breast)12Cell cycle arrest
A549 (Lung)18DNA damage response

Case Study 2: Antiviral Activity

In vitro assays showed that the compound inhibited the replication of influenza virus with an IC50 value of 5 µM. Mechanistic studies indicated that it interferes with viral RNA synthesis.

Q & A

Q. Table 1: Comparison of Synthetic Routes for Pyrimidinedione Derivatives

StepMethod (Evidence)Key VariablesYield Range (%)
1-Position AlkylationAlkyl bromide substitution Solvent (DMF vs. THF), Temp. (RT vs. 60°C)60–75
6-Position PropenylationHeck Coupling Catalyst (Pd(OAc)₂), Ligand (PPh₃)45–68
PurificationColumn Chromatography Eluent (Hexane/EtOAc gradient)>90 Purity

Q. Table 2: Key Spectroscopic Markers for Structural Confirmation

Functional GroupNMR Shift (1^1H, ppm)IR Stretch (cm⁻¹)
5-Methyl1.35 (s, 3H) 2960 (C-H stretch)
(1Z)-1-Propenyl6.25–6.40 (m, 2H) 1650 (C=C)
2-Hydroxyethoxy3.60–3.80 (m, 4H) 3400 (O-H)

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